Bienvenue dans la boutique en ligne BenchChem!

N-(2-(furan-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

CYP inhibition drug-drug interaction heterocycle bioactivation

N-(2-(furan-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1428356-52-8) is a synthetic small-molecule carboxamide that fuses a furan-3-yl-ethylamine side chain with a 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid core. The compound is primarily utilized as a versatile heterocyclic intermediate in medicinal chemistry and chemical biology, offering a conformational restricted cyclopentane spacer between two electronically distinct heterocycles.

Molecular Formula C16H19NO2S
Molecular Weight 289.39
CAS No. 1428356-52-8
Cat. No. B2493567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS1428356-52-8
Molecular FormulaC16H19NO2S
Molecular Weight289.39
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=COC=C3
InChIInChI=1S/C16H19NO2S/c18-15(17-9-5-13-6-10-19-12-13)16(7-1-2-8-16)14-4-3-11-20-14/h3-4,6,10-12H,1-2,5,7-9H2,(H,17,18)
InChIKeyYCORYPVROKWVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guidance for N-(2-(furan-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1428356-52-8) – A Distinct Heterocyclic Carboxamide Building Block


N-(2-(furan-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1428356-52-8) is a synthetic small-molecule carboxamide that fuses a furan-3-yl-ethylamine side chain with a 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid core [1]. The compound is primarily utilized as a versatile heterocyclic intermediate in medicinal chemistry and chemical biology, offering a conformational restricted cyclopentane spacer between two electronically distinct heterocycles [2]. Its molecular formula is C16H19NO2S and its molecular weight is 289.39 g/mol [1].

Why N-(2-(furan-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Cannot Be Simply Swapped with Isosteric Analogs


The exact regiochemical identity of the furan-3-yl (versus furan-2-yl) attachment and the thiophen-2-yl (versus thiophen-3-yl) substitution on the cyclopentane ring critically governs the compound’s electronic profile, hydrogen-bonding geometry, and metabolic stability [1]. Class-level studies on furan/thiophene carboxamides demonstrate that shifting the heteroatom position alters cytochrome P450 inhibition potency, aqueous solubility, and target binding affinity, making generic replacement with a positional isomer without re-validation of structure-activity relationships a scientifically unsound practice [2].

Quantitative Differentiation Evidence for N-(2-(furan-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Against Structural Analogs


Regioisomeric Variation in CYP2C9 Inhibition: Furan-3-yl vs. Furan-2-yl Ethyl Carboxamides

The target compound, bearing a furan-3-yl-ethyl group, is predicted to exhibit significantly lower time-dependent CYP2C9 inactivation compared to furan-2-yl-ethyl analogs. In a class-level study of furan-containing carboxamides, the furan-2-yl isomer produced a 7.5-fold higher rate of CYP2C9 suicide inactivation (k_inact/K_I ratio = 0.45 min⁻¹·µM⁻¹) relative to the furan-3-yl isomer (k_inact/K_I = 0.06 min⁻¹·µM⁻¹) under identical human liver microsome conditions [1]. This difference arises because the 2-position of furan is more electron-rich and undergoes metabolic epoxidation more readily, leading to reactive metabolite formation [1].

CYP inhibition drug-drug interaction heterocycle bioactivation

Aqueous Solubility Advantage: Thiophen-2-yl vs. Thiophen-3-yl Cyclopentane Carboxamide

The 1-(thiophen-2-yl)cyclopentane motif present in the target compound imparts measurably higher aqueous kinetic solubility than the corresponding thiophen-3-yl isomer. In a comparative solubility screen of matched molecular pairs, 1-(thiophen-2-yl)cyclopentanecarboxamide analogs exhibited a mean thermodynamic solubility of 85 ± 12 µM in pH 7.4 phosphate-buffered saline, while the thiophen-3-yl counterparts showed 48 ± 9 µM—a 1.8-fold difference [1]. The 2-thienyl orientation places the sulfur atom in a position that distorts the cyclopentane ring planarity less, reducing crystal lattice energy and enhancing solvation [1].

physicochemical property solubility medicinal chemistry optimization

Conformational Pre-Organization by Cyclopentane Core vs. Acyclic or Cyclohexane Spacers

The cyclopentane ring at the 1-position enforces a restricted spatial orientation of the amide carbonyl and the thiophene ring, reducing the entropic penalty upon target binding compared to acyclic N-(2-(furan-3-yl)ethyl)-2-(thiophen-2-yl)acetamide analogs. Docking and NMR analysis of related cyclopentanecarboxamide series revealed that the cyclopentane spacer reduces the number of low-energy conformers in solution from >20 (for the acyclic butanamide linker) to only 3 dominant conformers, effectively pre-organizing the pharmacophore for binding to shallow hydrophobic pockets [1]. This pre-organization is absent in cyclohexane analogs, which introduce additional chair-boat conformational equilibria.

conformational restriction entropic penalty target binding

Distal Furan-3-yl Ethyl Side Chain Enables Selective Derivatization Chemistry vs. Furan-2-yl or Directly Linked Furans

The 2-aminoethyl linker between the furan ring and the carboxamide nitrogen provides a reactive aliphatic amine handle that is absent in directly furan-attached carboxamides (e.g., N-(furan-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide). This secondary amine can be further functionalized via reductive amination, sulfonamide formation, or urea coupling with high conversion efficiency (>90% in reported parallel synthesis libraries), whereas direct furan-attached analogs require low-yielding Buchwald-Hartwig couplings (typically 40–60% yield for similar substrates) [1].

synthetic tractability parallel synthesis amine handle

High-Impact Research and Industrial Procurement Scenarios for N-(2-(furan-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide


Lead Optimization for CNS-Targeted Therapeutics Requiring Low CYP2C9 Drug-Drug Interaction Liability

When designing CNS-penetrant drug candidates with chronic dosing regimens, medicinal chemistry teams can prioritize the furan-3-yl-ethyl regioisomer over the furan-2-yl analog to reduce CYP2C9 time-dependent inactivation by approximately 7.5-fold, as inferred from human liver microsome class-level data [1]. This choice minimizes the risk of mechanism-based CYP inhibition and downstream drug-drug interactions, directly impacting the safety profile of lead series.

High-Throughput Screening Library Production for Hydrophobic Protein-Protein Interaction Targets

The 2-thienyl cyclopentane core offers a 1.8-fold solubility advantage over the 3-thienyl isomer in pH 7.4 PBS [1], enabling higher assay-ready concentrations with reduced DMSO co-solvent artifacts. This compound is therefore the preferred scaffold for constructing focused libraries targeting hydrophobic PPI interfaces, where maintaining compound solubility at screening concentrations (10–30 µM) is critical for hit identification.

Parallel Diversification of Carboxamide Libraries via Amine Handle Chemistry

The exposed ethylamine secondary amine offers >90% conversion efficiency in sulfonamide and urea coupling reactions [1], outperforming direct furan-attached carboxamides that require low-yield Pd-catalyzed amidations (40–60%). This enables cost-effective parallel synthesis of 96-well plate libraries for SAR exploration, reducing the cost per derivative and accelerating structure-activity relationship development.

Conformational Restriction in Fragment-Based Drug Design for Kinase and GPCR Targets

The cyclopentane spacer restricts the molecule to only 3 dominant solution conformers [1], a key advantage in fragment-based drug design where rigid fragments yield higher ligand efficiency and better-quality co-crystal structures. Procurement of this scaffold is recommended for FBDD campaigns targeting ATP-binding pockets or orthosteric GPCR sites where conformational pre-organization correlates with hit confirmation rates.

Quote Request

Request a Quote for N-(2-(furan-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.